molecular formula C15H14N2O2 B6368431 N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide CAS No. 1261932-27-7

N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide

Cat. No.: B6368431
CAS No.: 1261932-27-7
M. Wt: 254.28 g/mol
InChI Key: QFMHVBBGPBSKBG-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It contains a cyclopropyl group, a hydroxypyridinyl group, and a benzamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the Hydroxypyridinyl Group: This step involves the functionalization of pyridine rings, often through electrophilic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the cyclopropyl and hydroxypyridinyl intermediates with benzamide, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide
  • N-cyclopropyl-3-(4-hydroxypyridin-3-yl)benzamide
  • N-cyclopropyl-3-(5-hydroxyquinolin-3-yl)benzamide

Uniqueness

N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and hydroxypyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-7-12(8-16-9-14)10-2-1-3-11(6-10)15(19)17-13-4-5-13/h1-3,6-9,13,18H,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMHVBBGPBSKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683133
Record name N-Cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-27-7
Record name N-Cyclopropyl-3-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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